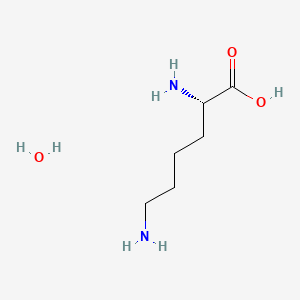

L-Lysine monohydrate

Descripción general

Descripción

L-Lysine monohydrate is an essential proteinogenic alpha amino acid . It is used in various applications such as a non-animal sourced supplement in cell culture media . It acts as a substrate of enzymes like L-lysine oxidase and is a component of poly-lysine polymers . It is also involved in the studies of glycation mechanism .

Synthesis Analysis

L-Lysine monohydrate can be produced via sugar fermentation by modified microorganisms . It is also used in the complete synthetic medium for positive selection screening of yeast cells .Molecular Structure Analysis

The molecular formula of L-Lysine monohydrate is C6H14N2O2 . The molecular weight is 128.1723 . The IUPAC Standard InChIKey is KDXKERNSBIXSRK-RXMQYKEDSA-N .Chemical Reactions Analysis

L-Lysine monohydrate acts as a substrate of enzymes like L-lysine oxidase and is a component of poly-lysine polymers . It plays a key role in a biocatalytic–organocatalytic process where it prevents the reaction from diverting to a simple oxidation of the starting alcohol to a carboxylic acid .Physical And Chemical Properties Analysis

L-Lysine monohydrate appears as a light yellow powder . It is soluble in water . The melting point is between 212-214 °C .Aplicaciones Científicas De Investigación

Non-Animal Sourced Supplement in Cell Culture Media

L-Lysine monohydrate is an essential proteinogenic alpha amino acid used in various applications such as a non-animal sourced supplement in cell culture media . It provides the necessary nutrients for the growth and development of cells in the culture media.

Substrate of Enzymes

L-Lysine acts as a substrate of enzymes like L-lysine oxidase . Enzymes play a crucial role in speeding up chemical reactions in cells, and L-Lysine being a substrate, contributes to these reactions.

Component of Poly-Lysine Polymers

L-Lysine is a component of poly-lysine polymers . These polymers have various applications in biological research and industry, including their use as a coating substrate for cell culture, promoting cell adhesion.

Studies of Glycation Mechanism

L-Lysine is involved in the studies of glycation mechanism . Glycation is a reaction that takes place when simple sugar molecules become attached to proteins or lipid fats without the moderation of an enzyme. This process is implicated in aging and the development of age-related chronic diseases.

Safety Assessment

L-Lysine is used in safety assessments, particularly in evaluating the safety of amino acids when added to an ordinary diet in humans . It helps in determining the upper limit of ingestion for the safe use of these amino acids.

Improving Quality of Frozen White Shrimp

L-Lysine can improve the quality of frozen white shrimp by affecting its pH . The interaction of polar and non-polar groups on the amino acid side chains with myofibrillar proteins is altered, thereby increasing the water holding capacity of myofibrillar proteins and improving the textural properties.

Microbial Production

L-Lysine is crucial for microbial production and forms a major part of the billion-dollar animal feed industry . It is used in pharmaceuticals, cosmetics, dietary and feed supplements.

Health Benefits

L-Lysine has a crucial role in providing health benefits from muscle building, maintenance of healthy blood vessels to assistance in calcium absorption . It is important for adequate calcium absorption and hence for maintaining bone health. It is also an integral component of musculature and has a role in antibody production.

Mecanismo De Acción

Target of Action

L-Lysine monohydrate, also known as L-Lysine hydrate, is an essential amino acid that humans cannot synthesize . It primarily targets proteins, particularly those of the herpes simplex virus . The ε-amino group of L-Lysine acts as a site for hydrogen binding and a general base in catalysis .

Mode of Action

L-Lysine interacts with its targets through electrostatic interactions . Proteins of the herpes simplex virus are rich in L-arginine, and tissue culture studies indicate an enhancing effect on viral replication when the amino acid ratio of L-arginine to L-Lysine is high in the tissue culture media .

Biochemical Pathways

L-Lysine is involved in several biochemical pathways. It plays a crucial role in proteinogenesis and the crosslinking of collagen polypeptides . It also participates in the uptake of essential mineral nutrients and in the production of carnitine, which is key in fatty acid metabolism . L-Lysine biosynthesis occurs through the diaminopimelate and α-aminoadipate pathways . L-Lysine catabolism, on the other hand, occurs through one of several pathways, the most common of which is the saccharopine pathway .

Pharmacokinetics

It is known that l-lysine may facilitate the absorption of calcium from the small intestine .

Result of Action

The action of L-Lysine results in several molecular and cellular effects. It is involved in histone modifications, thus impacting the epigenome . Due to its importance in several biological processes, a lack of L-Lysine can lead to several disease states including defective connective tissues, impaired fatty acid metabolism, anemia, and systemic protein-energy deficiency .

Direcciones Futuras

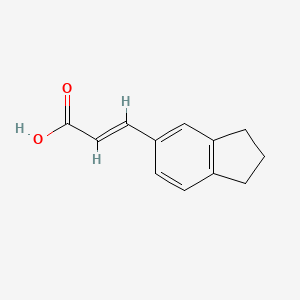

L-Lysine monohydrate plays a key role in a biocatalytic–organocatalytic process reported by Kelsey N. Stewart, Emily G. Hicks, and Dylan W. Domaille at the Colorado School of Mines . They developed a process in which they combined the bacterium Gluconobacter oxidans and lysine as cocatalysts for the single-pot conversion of straight-chain aliphatic alcohols to α,β-unsaturated aldehydes . This highlights that merging chemical catalysis with in situ biocatalysis is a powerful strategy to increase the complexity and breadth of products available from bioprocesses .

Propiedades

IUPAC Name |

(2S)-2,6-diaminohexanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.H2O/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H2/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRUTVAFDWTKGD-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192769 | |

| Record name | Lysine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Lysine monohydrate | |

CAS RN |

39665-12-8, 199926-21-1 | |

| Record name | L-Lysine, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39665-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Lysine, hydrate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199926-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysine monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039665128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lysine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Lysine, hydrate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYSINE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7625B974U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

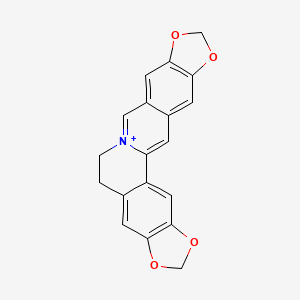

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]thiophene, 4-bromo-2-methyl-](/img/structure/B3420626.png)

![N-[[4-(4-acetylpiperazin-1-yl)phenyl]methyl]-3-(4-tert-butylphenyl)-N-[1-[4-[(4-cyanophenyl)methyl]piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl]prop-2-enamide](/img/structure/B3420639.png)